Sortin2
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H12ClNO5S3 |
|---|---|
Molecular Weight |
429.9 g/mol |
IUPAC Name |
2-[(5Z)-5-[[5-(3-chlorophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanesulfonic acid |
InChI |
InChI=1S/C16H12ClNO5S3/c17-11-3-1-2-10(8-11)13-5-4-12(23-13)9-14-15(19)18(16(24)25-14)6-7-26(20,21)22/h1-5,8-9H,6-7H2,(H,20,21,22)/b14-9- |
InChI Key |
CUKZYGAOTUDVNI-ZROIWOOFSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)C2=CC=C(O2)/C=C\3/C(=O)N(C(=S)S3)CCS(=O)(=O)O |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)CCS(=O)(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the primary research that led to the discovery and characterization of Sortin2, a synthetic compound that interferes with protein targeting to the vacuole. We will delve into the experimental methodologies, present key quantitative data, and visualize the cellular pathways and experimental workflows involved in its identification.
Introduction to this compound
This compound is a small molecule identified through a chemical genomics screen as an inhibitor of vacuolar protein sorting (vps) in the yeast Saccharomyces cerevisiae and the plant Arabidopsis thaliana.[1][2][3] Its discovery demonstrated the power of using simple eukaryotic model systems to identify compounds with biological activity in more complex organisms.[3][4][5] this compound induces the secretion of proteins that are normally targeted to the vacuole, mimicking a vps phenotype.[1][3] This property makes it a valuable tool for studying endomembrane trafficking and vacuole biogenesis.
Initial Screening and Identification
The discovery of this compound originated from a screen of a chemical library for compounds that could induce the secretion of carboxypeptidase Y (CPY), a protein that is typically localized to the yeast vacuole.[3][4][5]
Experimental Protocol: Yeast CPY Secretion Dot-Blot Assay
A dot-blot assay was employed to screen for the secretion of CPY into the surrounding medium by yeast colonies.
-
Yeast Strain: Saccharomyces cerevisiae strain expressing CPY.
-
Chemical Library: A library of 4,800 diverse chemical structures was screened.[3][4]
-
Procedure:
-
Yeast colonies were grown on a solid medium.
-
Each colony was treated with a different compound from the library.
-
A nitrocellulose membrane was placed over the colonies to capture secreted proteins.
-
The membrane was then probed with an antibody specific for CPY to detect its presence, indicating secretion.
-
-
Positive Hit Criteria: Compounds that resulted in a strong CPY signal on the membrane were identified as potential vacuolar sorting inhibitors. From the initial screen, 14 compounds, termed sorting inhibitors (Sortins), were identified.[3][4]
Structure-Activity Relationship of this compound
To understand the structural features of this compound essential for its biological activity, researchers analyzed several of its structural analogues. The potency of these analogues was determined by the minimum concentration required to observe CPY secretion.[1]
Quantitative Data: Bioactivity of this compound Analogues
| Chemical | Potency (Minimum Concentration for Activity) | Key Structural Features | Bioactivity |
| This compound | Active | Chlorobenzene, furan, thiazolidine (B150603) ring, sulphite group | High |
| Analogue with modified sulphite group | Not specified | Altered sulphite group | Low/Inactive |
| Analogue with modified benzoic acid ring | Not specified | Altered benzoic acid group | Low/Inactive |
| Chemical 5 | Not specified | Addition of chloride and nitro groups | Low |
This table summarizes the findings that the sulphite group and the benzoic acid ring are crucial for this compound's bioactivity.[1]
Elucidating the Mechanism of Action: A Genome-Wide Hypersensitivity Screen
To identify the cellular pathways affected by this compound, a genome-wide screen was performed using a yeast haploid deletion library. This screen aimed to identify mutant strains that were hypersensitive to this compound, suggesting that the deleted gene product might be involved in the same or a parallel pathway as the drug's target.[1]
Experimental Protocol: Yeast Hypersensitivity Screen
-
Yeast Library: A collection of approximately 4,800 haploid S. cerevisiae strains, each with a single gene deletion.[1]
-
Treatment: The deletion library was screened for strains that exhibited a growth defect in the presence of a sublethal concentration of this compound.
-
Analysis: Strains showing hypersensitivity were identified, and the corresponding deleted genes were analyzed using bioinformatics to identify enriched cellular pathways.[1]
Key Findings from the Hypersensitivity Screen
The screen identified 217 strains that were hypersensitive to this compound.[1] Bioinformatic analysis revealed that the genes in these strains were predominantly involved in protein trafficking and were localized to the endomembrane system, particularly the endosomes.[1] Notably, almost 90% of the tested vps Class E mutants, which have a defective multivesicular body (MVB), were hypersensitive to this compound.[1] This finding strongly suggested that this compound's mechanism of action is closely linked to the MVB pathway. The screen also implicated fifteen genes of previously unknown function in vacuolar protein sorting.[1]
Visualizing the Discovery and Characterization Workflow
The following diagrams illustrate the key experimental and logical workflows in the discovery and characterization of this compound.
Caption: Workflow of this compound discovery and initial characterization.
Proposed Cellular Pathway of this compound Action
Based on the genetic evidence from the hypersensitivity screen, a model for this compound's effect on the endomembrane system can be proposed. This compound appears to disrupt a component of the vacuolar protein sorting machinery, leading to the mislocalization and secretion of vacuolar proteins like CPY. The hypersensitivity of vps Class E mutants suggests that this compound may exacerbate defects in the multivesicular body (MVB) pathway.
Caption: Proposed mechanism of this compound action on vacuolar protein sorting.
Effects of this compound in Arabidopsis thaliana
The biological activity of this compound was also confirmed in the plant model organism Arabidopsis thaliana.
-
Phenotype: Application of this compound to Arabidopsis seedlings resulted in reversible defects in vacuole biogenesis and root development.[3][4][5]
-
Mechanism: Similar to its effect in yeast, Sortin1 (a related compound) was shown to cause the secretion of plant CPY and other vacuolar proteins in Arabidopsis suspension cells and whole seedlings.[4][5]
-
Toxicity: this compound was found to be highly toxic to Arabidopsis and tobacco BY-2 suspension cells at a concentration of 58 µM (25 mg/liter), causing cell death within 8 hours.[4] Doses as low as 23 µM (10 mg/liter) also resulted in cell death.[4]
Conclusion
The discovery of this compound through a chemical genomics approach in yeast has provided a valuable chemical tool for dissecting the complexities of vacuolar protein sorting and endomembrane trafficking. The detailed methodologies of CPY secretion assays and yeast deletion library screens were pivotal in its identification and in elucidating its mechanism of action. The observed activity of this compound in plants underscores the evolutionary conservation of these fundamental cellular processes and highlights the utility of cross-species chemical biology studies. Further research into the precise molecular target of this compound will undoubtedly provide deeper insights into the intricate machinery of protein trafficking in eukaryotes.
References
- 1. Identification of cellular pathways affected by this compound, a synthetic compound that affects protein targeting to the vacuole in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Sorting inhibitors (Sortins): Chemical compounds to study vacuolar sorting in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sorting inhibitors (Sortins): Chemical compounds to study vacuolar sorting in Arabidopsis PMID: 15190181 | MCE [medchemexpress.cn]
The Biological Activity of Sortin2 in Plant Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sortin2 is a synthetic, bioactive small molecule that has emerged as a valuable tool for dissecting the intricacies of vacuolar protein trafficking and its intersection with developmental pathways in plant cells. This technical guide provides an in-depth analysis of the biological activity of this compound, with a focus on its mechanism of action, quantitative effects, and the experimental methodologies used to elucidate its function. This compound acts as an inhibitor of the conventional vacuolar sorting pathway, leading to the secretion of proteins that would normally be destined for the vacuole. This disruption of endomembrane trafficking has profound consequences for plant development, including significant impacts on root architecture. Notably, this compound has been shown to induce lateral root formation through a novel signaling pathway that is distinct from the canonical auxin-mediated route. This guide presents a comprehensive overview of the current understanding of this compound's effects, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.
Mechanism of Action
This compound interferes with the trafficking of soluble vacuolar proteins, a process that is essential for various cellular functions, including protein degradation, nutrient storage, and maintaining turgor pressure.[1] In both yeast and plants, this compound disrupts the delivery of proteins to the vacuole, causing them to be secreted from the cell instead.[1] The primary model for this activity is the mislocalization of carboxypeptidase Y (CPY), a well-characterized vacuolar hydrolase.[1] Treatment with this compound phenocopies mutants defective in vacuolar protein sorting (vps mutants).[1]
The effect of this compound on endomembrane trafficking is not limited to the secretory pathway. Evidence from studies in Saccharomyces cerevisiae suggests that this compound also enhances the endocytic transport pathway, and that its effects on the secretory and endocytic pathways are linked.[2] In Arabidopsis thaliana, this compound induces the endocytosis of plasma membrane-localized proteins, such as the brassinosteroid receptor BRI1 and the auxin efflux carrier PIN2, directing them to the vacuole for degradation.[3] This broader impact on endomembrane trafficking underlies its significant effects on plant development.
Quantitative Data on the Effects of this compound
The biological activity of this compound is dose-dependent. The following tables summarize the quantitative effects of this compound on cell viability and lateral root development in Arabidopsis thaliana. Due to the high toxicity of this compound in plant cell cultures, which can lead to cell lysis and confound protein secretion assays, quantitative data on the induced secretion of vacuolar proteins is presented for the closely related and less toxic compound, Sortin1. This serves as a proxy to illustrate the general effect of this class of compounds on vacuolar trafficking.
Table 1: Effect of this compound on the Viability of Arabidopsis thaliana Suspension Cells
| Concentration (mg/L) | Concentration (µM) | Incubation Time (hours) | Result | Reference |
| 10 | 23 | 4 | Apparent cell death | Zouhar et al., 2004 |
| 25 | 58 | 8 | No metabolic activity detected | Zouhar et al., 2004 |
Table 2: Effect of Sortin1 on the Secretion of AtCPY Precursor in Arabidopsis thaliana Suspension Cells
| Treatment | AtCPY in Media (relative units) | Reference |
| Mock | 1.0 | Zouhar et al., 2004 |
| Sortin1 (25 mg/L) | 4.5 | Zouhar et al., 2004 |
Table 3: Effect of this compound on Lateral Root Primordium (LRP) Formation in Arabidopsis thaliana
| Treatment | LRP Stage I-II | LRP Stage III-IV | LRP Stage V-VII | Emerged LRs | Reference |
| Control (24h) | ~2.5 | ~1.5 | ~1.0 | ~5.0 | Pérez-Henríquez et al., 2017 |
| This compound (25 µg/mL, 24h) | ~4.0 | ~2.5 | ~1.5 | ~6.0 | Pérez-Henríquez et al., 2017 |
Experimental Protocols
Assessment of Vacuolar Trafficking Disruption
A common method to assess the effect of this compound on vacuolar protein sorting is to monitor the secretion of a known vacuolar protein, such as a reporter construct of Arabidopsis thaliana carboxypeptidase Y (AtCPY), into the culture medium of treated cells or seedlings.
Protocol: Dot-Blot Assay for AtCPY Secretion
-
Sample Preparation:
-
Grow Arabidopsis thaliana suspension cells in a liquid culture medium.
-
Treat the cells with the desired concentration of this compound or a mock control (e.g., DMSO) for a specified period (e.g., 8-16 hours).
-
Separate the cells from the culture medium by centrifugation. The supernatant contains the secreted proteins.
-
-
Dot-Blotting:
-
Activate a nitrocellulose or PVDF membrane by briefly immersing it in methanol (B129727) and then equilibrating it in Tris-buffered saline with Tween 20 (TBS-T).
-
Spot a small volume (e.g., 2 µL) of the culture supernatant directly onto the membrane. Allow the spots to dry completely.
-
Include positive controls (e.g., purified AtCPY) and negative controls (e.g., medium from untransformed cells).
-
-
Immunodetection:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBS-T) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to AtCPY, diluted in the blocking solution, for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the membrane three times with TBS-T for 5-10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBS-T for 5-10 minutes each.
-
-
Signal Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Detect the chemiluminescent signal using an imaging system or by exposing the membrane to X-ray film. The intensity of the spots corresponds to the amount of secreted AtCPY.
-
Analysis of Root Development
The effect of this compound on root architecture, particularly lateral root formation, can be quantified by treating seedlings grown on agar (B569324) plates.
Protocol: Arabidopsis thaliana Seedling Treatment and Lateral Root Analysis
-
Seedling Growth:
-
Surface-sterilize Arabidopsis thaliana seeds and plate them on Murashige and Skoog (MS) agar plates.
-
Stratify the seeds at 4°C for 2-3 days to synchronize germination.
-
Grow the seedlings vertically in a growth chamber under controlled conditions (e.g., 16-hour light/8-hour dark photoperiod at 22°C) for a specified number of days (e.g., 7 days).
-
-
This compound Treatment:
-
Prepare MS agar plates supplemented with the desired concentration of this compound (e.g., 25 µg/mL) and control plates with the solvent (e.g., DMSO).
-
Transfer the 7-day-old seedlings to the this compound-containing and control plates.
-
-
Phenotypic Analysis:
-
After a defined treatment period (e.g., 24, 48, or 72 hours), remove the seedlings from the plates.
-
Observe the roots under a dissecting microscope.
-
Quantify the number of lateral root primordia at different developmental stages and the number of emerged lateral roots. Staining with a clearing solution (e.g., Hoyer's solution) can aid in visualizing the primordia. For more detailed analysis of cell division, a reporter line such as pCYCB1;1::GUS can be used, and GUS activity can be visualized through histochemical staining.
-
Visualization of Vacuolar Morphology
Changes in vacuolar morphology in response to this compound can be observed using fluorescent dyes and confocal microscopy.
Protocol: Fluorescent Staining of Vacuoles in Arabidopsis Root Cells
-
Seedling Preparation:
-
Grow Arabidopsis thaliana seedlings on MS agar plates for 5 days.
-
-
Staining Solution Preparation:
-
Prepare a liquid MS medium.
-
Add a fluorescent vacuolar stain, such as 2',7'-Bis-(2-Carboxyethyl)-5-(and-6)-Carboxyfluorescein, Acetoxymethyl Ester (BCECF-AM), to the liquid MS medium at a final concentration of 2 µM.
-
-
Staining Procedure:
-
Transfer up to ten 5-day-old seedlings into a well of a 24-well plate containing the staining solution. Ensure the roots are fully submerged.
-
Incubate for 1-2 hours at room temperature in the dark.
-
-
Microscopy:
-
Mount the stained seedlings on a microscope slide with a coverslip.
-
Observe the root cells using a confocal laser scanning microscope with the appropriate excitation and emission wavelengths for the chosen dye (e.g., for BCECF, excitation at 488 nm and emission at 500-550 nm).
-
Acquire Z-stacks to reconstruct the three-dimensional morphology of the vacuoles.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the canonical vacuolar sorting pathway and the proposed signaling pathway for this compound-induced lateral root formation.
Caption: Canonical vacuolar sorting pathway and the inhibitory effect of this compound.
Caption: Proposed signaling pathway for this compound-induced lateral root formation.
Experimental Workflows
The following diagrams outline the workflows for a chemical genomics screen to identify compounds affecting a biological process and for assessing the effect of a compound on protein secretion.
Caption: Workflow for a chemical genomics screen in plants.
Caption: Workflow for assessing protein secretion in plant cells.
Conclusion
This compound is a potent modulator of endomembrane trafficking in plant cells, primarily by inhibiting the transport of proteins to the vacuole and causing their secretion. This activity has significant downstream consequences for plant development, as evidenced by its ability to induce lateral root formation through a novel, auxin-independent signaling pathway. The high toxicity of this compound in some experimental systems presents a challenge but also underscores its potent biological activity. The experimental protocols and workflows detailed in this guide provide a framework for researchers to further investigate the molecular mechanisms of this compound and to utilize it as a chemical tool to explore the complex interplay between protein trafficking and plant development. Future research will likely focus on the precise molecular target(s) of this compound and the elucidation of the unknown components in its induced signaling cascades.
References
Methodological & Application
Application Notes and Protocols for Sortin2 Treatment in Arabidopsis Root Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Sortin2 is a bioactive chemical compound that has been identified to interfere with vacuolar protein sorting in both yeast and Arabidopsis thaliana.[1] In Arabidopsis, this interference with endomembrane trafficking has been shown to induce the formation of lateral roots, making this compound a valuable tool for studying root development and the underlying cellular pathways.[2][3][4] These application notes provide a comprehensive overview of the use of this compound in Arabidopsis root assays, including effective concentrations, detailed experimental protocols, and a summary of observed phenotypes.
Data Presentation: Quantitative Effects of this compound on Arabidopsis Roots
The following table summarizes the quantitative data from various studies on the application of this compound to Arabidopsis thaliana seedlings and cells. This allows for easy comparison of effective concentrations and observed outcomes.
| Concentration | Equivalent (µM) | Plant Line | Treatment Duration | Observed Effect | Reference |
| 25 µg/mL | ~58 µM | Wild-type (Col-0) | 24 hours | Promotes lateral root primordium (LRP) initiation.[3][4] | [3][4] |
| 25 µg/mL | ~58 µM | pCYCB1;1::GUS | 24, 48, 72 hours | Increased number of GUS-positive events (cell division) in the main root.[4] | [4] |
| Not Specified | Not Specified | pPIN1::PIN1-GFP | 12 hours | Affects localization of PIN1-GFP in root pericycle cells.[2] | [2] |
| 100 mg/liter | ~233 µM | EGFP:δ-TIP | 1 week | Altered vacuolar morphology and dramatic inhibition of root development.[5] | [5] |
| 25 mg/liter | ~58 µM | Suspension Cells | 8 hours | Highly toxic, no metabolic activity.[5] | [5] |
| 10 mg/liter | ~23 µM | Suspension Cells | 4 hours | Cell death apparent.[5] | [5] |
Note: The molecular weight of this compound (PubChem CID: 6239069) is approximately 429.4 g/mol . Concentrations have been converted to µM for comparison.
Experimental Protocols
This section provides a detailed methodology for conducting an Arabidopsis root assay with this compound to investigate its effects on lateral root development.
Materials
-
Arabidopsis thaliana seeds (e.g., Wild-type Col-0, or reporter lines like pCYCB1;1::GUS)
-
This compound (dissolved in DMSO to create a stock solution)
-
Murashige and Skoog (MS) basal medium
-
Sucrose
-
Phytoagar
-
DMSO (vehicle control)
-
Petri dishes (90 mm)
-
Micropipettes and sterile tips
-
Sterile water
-
Bleach (50% solution)
-
0.1% SDS solution
-
Growth chamber with controlled light and temperature
-
Stereomicroscope for root observation and quantification
Seed Sterilization
-
Place Arabidopsis seeds in a 1.5 mL microcentrifuge tube.
-
Add 1 mL of 70% ethanol (B145695) and vortex for 1 minute.
-
Pellet the seeds by centrifugation and remove the ethanol.
-
Add 1 mL of a solution containing 50% bleach and 0.1% SDS.[6]
-
Incubate for 10 minutes with occasional vortexing.[6]
-
Pellet the seeds and carefully remove the bleach solution.
-
Wash the seeds five times with sterile distilled water.[6]
-
Resuspend the seeds in sterile 0.1% agar (B569324) to facilitate plating.
Media Preparation and Seed Plating
-
Prepare MS agar plates by dissolving MS basal salts, 1% (w/v) sucrose, and adjusting the pH to 5.7.
-
Add 0.8% (w/v) Phytoagar and autoclave.
-
Pour the sterile medium into Petri dishes and let them solidify.
-
Under a laminar flow hood, carefully pipette the sterilized seeds onto the surface of the MS agar plates.
-
Seal the plates with breathable tape.
-
Stratify the seeds by placing the plates at 4°C for 2-3 days in the dark to ensure uniform germination.
Plant Growth Conditions
-
Transfer the plates to a growth chamber set to 22-24°C with a 16-hour light/8-hour dark photoperiod.[7]
-
Grow the seedlings vertically to allow the roots to grow along the surface of the agar, which simplifies observation.
-
Allow the seedlings to grow for 7 days.
This compound Treatment
-
Prepare a working solution of this compound in liquid MS medium from your DMSO stock. A final concentration of 25 µg/mL is a good starting point for observing effects on lateral root initiation.[3][4]
-
Prepare a control solution with the same concentration of DMSO in liquid MS medium.
-
Flood the plates containing the 7-day-old seedlings with the this compound working solution or the DMSO control solution.
-
Alternatively, transfer the seedlings to new MS agar plates containing the desired final concentration of this compound or DMSO.
-
Incubate the seedlings for the desired treatment duration (e.g., 24, 48, or 72 hours).
Data Acquisition and Analysis
-
After the treatment period, remove the seedlings from the plates.
-
Mount the seedlings on a microscope slide with a drop of water.
-
Observe the roots under a stereomicroscope.
-
Quantify the number of lateral root primordia and emerged lateral roots.[3][4]
-
If using reporter lines like pCYCB1;1::GUS, perform the appropriate staining protocol and quantify the GUS-positive events.[4]
-
Statistically analyze the data (e.g., using a Student's t-test) to compare the this compound-treated group with the control group.
Visualizations
Experimental Workflow
Caption: Experimental workflow for Arabidopsis root assay with this compound.
Proposed Signaling Pathway
Caption: Proposed pathway of this compound action on lateral root initiation.
References
- 1. Identification of cellular pathways affected by this compound, a synthetic compound that affects protein targeting to the vacuole in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Endocytic trafficking induces lateral root founder cell specification in Arabidopsis thaliana in a process distinct from the auxin-induced pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Protocols Plant Genes [bio.purdue.edu]
- 7. A Chemical Genetic Screening Procedure for Arabidopsis thaliana Seedlings - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Sortin2 in the Study of Lateral Root Formation
Introduction
Sortin2 is a synthetic chemical compound that acts as a potent inducer of endocytic trafficking from the plasma membrane to the vacuole in plants.[1] This characteristic has made it a valuable tool for dissecting the molecular mechanisms underlying various cellular processes, including organogenesis. In the context of root development, this compound has been instrumental in uncovering a novel pathway for lateral root (LR) formation in Arabidopsis thaliana that is distinct from the canonical auxin-induced pathway.[1] These application notes provide researchers with a comprehensive overview of how to utilize this compound to study lateral root initiation, along with detailed protocols and data interpretation guidelines.
Mechanism of Action
This compound stimulates the formation of lateral roots by inducing endomembrane trafficking.[1] This process specifically triggers cell division events in the pericycle cell layer, which is the site of lateral root initiation.[1][2] The this compound-induced pathway for lateral root founder cell specification requires the uptake of extracellular calcium.[1] Notably, this mechanism is independent of the primary auxin perception and transport machinery, such as the TIR1/AFB F-box proteins and polar auxin transport.[1] However, it does necessitate a functional SCF complex, suggesting the involvement of ubiquitin-mediated protein degradation through a different set of F-box proteins.[1] this compound's action is upstream of the auxin-related component AUX/IAA28, indicating a unique entry point into the lateral root development program.[1]
Data Summary
The application of this compound leads to quantifiable changes in the early stages of lateral root development. The following tables summarize the key findings from studies using this compound to treat Arabidopsis thaliana seedlings.
Table 1: Effect of this compound on Lateral Root Primordium (LRP) Stages
| Treatment | LRP Stage I | LRP Stage II | Emerged LRs |
| Control (untreated) | ~5 | ~3 | ~10 |
| 25 µg/mL this compound (24 hours) | ~10 | ~5 | ~10 |
| Data adapted from studies on 7-day-old wild-type (Col-0) seedlings.[2][3] Values are approximate mean counts per root and show a significant increase in early-stage primordia with this compound treatment, while the number of emerged roots remains unchanged after 24 hours.[2] |
Table 2: Effect of this compound on Mitotic Activity in Pericycle Cells
| Treatment Duration | Increase in pCYCB1-positive events (vs. Control) |
| 24 hours | 40% |
| 48 hours | 58% |
| Data reflects the percentage increase in the number of GUS-positive events in the pericycle of pCYCB1::GUS reporter lines, indicating enhanced cell division activity.[1][2] |
Experimental Protocols
Protocol 1: General Lateral Root Induction Assay with this compound
This protocol describes a standard assay to observe the effect of this compound on lateral root formation in Arabidopsis thaliana.
Materials:
-
Arabidopsis thaliana seeds (e.g., Col-0 wild type)
-
Half-strength Murashige and Skoog (MS) medium plates with 1% sucrose (B13894) and 0.8% agar (B569324)
-
This compound stock solution (e.g., 25 mg/mL in DMSO)
-
Sterile water and DMSO (for control plates)
-
Growth chamber (21°C, 16h light/8h dark cycle)
-
Stereomicroscope
Procedure:
-
Seed Sterilization and Plating: Surface-sterilize Arabidopsis seeds and sow them on half-strength MS plates.
-
Vernalization and Germination: Stratify the seeds at 4°C for 2-3 days in the dark to synchronize germination. Transfer the plates to a growth chamber and grow the seedlings vertically for 7 days.[3]
-
This compound Treatment: Prepare MS plates containing the final desired concentration of this compound (e.g., 25 µg/mL) by adding the stock solution to the molten agar before pouring. For control plates, add an equivalent volume of DMSO.
-
Seedling Transfer: Carefully transfer the 7-day-old seedlings from the standard MS plates to the this compound-containing plates and control plates.
-
Incubation: Return the plates to the growth chamber and incubate for the desired duration (e.g., 24, 48, or 72 hours).[3]
-
Analysis: After the treatment period, remove the seedlings and mount them on microscope slides. Observe the primary root under a stereomicroscope.
-
Quantification: Count the number of lateral root primordia at different developmental stages (I-VII, as defined by Malamy and Benfey, 1997) and the number of emerged lateral roots.[2][3]
Protocol 2: Lateral Root Induction System (LRIS) for Synchronized Initiation
This protocol is designed to study the de novo formation of lateral roots by first suppressing endogenous initiation with an auxin transport inhibitor.
Materials:
-
All materials from Protocol 1
-
Naphthylphthalamic acid (NPA) stock solution
Procedure:
-
Initial Growth on NPA: Sow surface-sterilized seeds (a reporter line such as pCYCB1;1::GUS is recommended for visualizing cell division) on half-strength MS plates containing NPA (e.g., 10 µM).[3]
-
Seedling Development: Grow the seedlings on the NPA plates for 7 days. This will result in seedlings with a primary root but devoid of pre-formed lateral root primordia.[3]
-
This compound Treatment: Transfer the NPA-grown seedlings to new MS plates containing 25 µg/mL this compound or to control plates.[3]
-
Time-Course Analysis: Harvest seedlings at different time points (e.g., 24, 48, and 72 hours) after transfer.[3]
-
Analysis and Quantification:
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound vs. Auxin pathways in lateral root formation.
Caption: Experimental workflow for a this compound lateral root assay.
Caption: Logical flow of this compound's effect on root initiation.
References
- 1. Endocytic trafficking induces lateral root founder cell specification in Arabidopsis thaliana in a process distinct from the auxin-induced pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Endocytic trafficking induces lateral root founder cell specification in Arabidopsis thaliana in a process distinct from the auxin-induced pathway [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Standard Operating Procedure for Sortin2 Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sortin2 is a synthetic, cell-permeable small molecule that acts as a modulator of vacuolar protein sorting and endocytic trafficking.[1][2] It has been instrumental in chemical-genetics studies to dissect the endomembrane system in both yeast (Saccharomyces cerevisiae) and plants (Arabidopsis thaliana).[1][3] In yeast, this compound induces the secretion of vacuolar proteins, such as carboxypeptidase Y (CPY), by interfering with their proper targeting to the vacuole, thereby mimicking the phenotype of vacuolar protein sorting (vps) mutants.[1] Furthermore, this compound has been shown to enhance the rate of endocytosis, accelerating the trafficking of molecules from the plasma membrane to the vacuole.[2] These characteristics make this compound a valuable tool for studying the intricate pathways of protein trafficking and for identifying novel components of the cellular sorting machinery.[1][2]
Mechanism of Action
This compound's primary mode of action is the disruption of the normal trafficking of proteins destined for the vacuole.[1] While its precise molecular target is yet to be definitively identified, genetic screens in yeast have revealed that its effects are closely linked to the endomembrane system.[1][2] Deletion of genes involved in endocytosis and vacuolar protein sorting can confer either hypersensitivity or resistance to this compound, suggesting that this compound perturbs a critical step in these interconnected pathways.[1][2] The accelerated endocytosis observed upon this compound treatment, coupled with the mis-sorting of vacuolar proteins, points to a potential effect on late endosomal compartments where the secretory and endocytic pathways converge.[2]
Applications
-
Dissecting Vacuolar Protein Sorting: Investigating the molecular machinery responsible for targeting proteins to the vacuole.
-
Studying Endocytosis: Analyzing the kinetics and regulation of the endocytic pathway.
-
Chemical-Genetic Screening: Identifying genes and proteins involved in endomembrane trafficking through hypersensitivity or resistance screens.
-
Drug Discovery: Serving as a lead compound for the development of modulators of protein trafficking.
Data Presentation
Table 1: Summary of Effective Concentrations of this compound in S. cerevisiae
| Parameter | Assay | Concentration (µM) | Observed Effect | Reference |
| Effective Concentration Range | CPY Secretion Assay | 4.7 - 47 | Induces secretion of CPY | [1] |
| Concentration for Endocytosis Assay | FM4-64 Uptake Assay | 20 | Enhances endocytic trafficking | [4] |
| Screening Concentration | CPY Secretion Screen | 47 | Used for primary screening of resistant mutants | [2] |
| Resistance Threshold | CPY Secretion Assay | 10 | Concentration to confirm resistant mutants | [2] |
Table 2: Quantitative Data from this compound Experiments in S. cerevisiae
| Assay | Condition | Parameter | Value | Reference |
| FM4-64 Uptake Assay | Control (DMSO) | Time to vacuole labeling | ~40 minutes | [4] |
| + 20 µM this compound | Time to vacuole labeling | ~25 minutes | [4] |
Experimental Protocols
Preparation of this compound Stock Solution
-
Solvent Selection: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).
-
Stock Concentration: Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Procedure:
-
Wear appropriate personal protective equipment (gloves, lab coat).
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to achieve a 10 mM concentration.
-
Vortex gently until the compound is completely dissolved.
-
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Protocol 1: Carboxypeptidase Y (CPY) Secretion Assay
This assay qualitatively or semi-quantitatively determines the amount of CPY secreted from yeast cells into the surrounding medium.
Materials:
-
S. cerevisiae strain of interest
-
YPD medium (1% yeast extract, 2% peptone, 2% dextrose)
-
This compound stock solution (10 mM in DMSO)
-
DMSO (for control)
-
Nitrocellulose membrane
-
Whatman filter paper
-
Anti-CPY primary antibody
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
Chemiluminescence detection reagent
Procedure:
-
Yeast Culture Preparation:
-
Inoculate a single colony of the yeast strain into 5 mL of YPD medium and grow overnight at 30°C with shaking.
-
The next day, dilute the overnight culture to an OD₆₀₀ of 0.2 in fresh YPD medium.
-
-
Treatment with this compound:
-
Prepare dilutions of this compound in YPD medium to achieve final concentrations ranging from 1 µM to 50 µM. Include a DMSO-only control (at the same final concentration as the highest this compound treatment).
-
Add 1 mL of the diluted yeast culture to each well of a 24-well plate.
-
Add the appropriate volume of this compound or DMSO to each well.
-
Incubate the plate at 30°C with shaking for 16-24 hours.
-
-
Dot-Blot Assay:
-
Stack two pieces of Whatman filter paper and one piece of nitrocellulose membrane.
-
Carefully spot 2-5 µL of the culture supernatant from each well onto the nitrocellulose membrane.
-
Allow the spots to dry completely.
-
-
Immunodetection:
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with anti-CPY primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Apply the chemiluminescence detection reagent according to the manufacturer's instructions.
-
Image the membrane using a chemiluminescence imager. The intensity of the spots corresponds to the amount of secreted CPY.
-
Protocol 2: FM4-64 Endocytic Trafficking Assay
This pulse-chase assay monitors the internalization of the lipophilic dye FM4-64 from the plasma membrane to the vacuole.
Materials:
-
S. cerevisiae strain of interest
-
YPD medium
-
This compound stock solution (10 mM in DMSO)
-
DMSO (for control)
-
FM4-64 dye (e.g., 1 mM stock in DMSO)
-
Ice-cold YPD medium
-
Concanavalin (B7782731) A-coated slides (for immobilizing yeast cells)
-
Confocal microscope with appropriate filter sets for FM4-64 (e.g., excitation ~515 nm, emission ~640 nm)
Procedure:
-
Yeast Culture and Treatment:
-
Grow a yeast culture to mid-log phase (OD₆₀₀ of 0.4-0.6) in YPD medium.
-
Treat the culture with 20 µM this compound or an equivalent volume of DMSO for 1 hour at 30°C.
-
-
FM4-64 Pulse:
-
Harvest the cells by centrifugation (e.g., 3000 x g for 5 minutes).
-
Resuspend the cell pellet in ice-cold YPD medium containing 24 µM FM4-64.
-
Incubate on ice for 30 minutes to allow the dye to label the plasma membrane.
-
-
Chase and Imaging:
-
Wash the cells twice with ice-cold YPD medium to remove excess dye.
-
Resuspend the cells in pre-warmed (30°C) YPD medium (with this compound or DMSO as in the initial treatment) to initiate endocytosis.
-
Immediately mount a small aliquot of the cell suspension onto a concanavalin A-coated slide.
-
Acquire images using a confocal microscope at various time points (e.g., 0, 5, 10, 15, 20, 25, 30, 40 minutes) to visualize the progression of FM4-64 from the plasma membrane to internal puncta (endosomes) and finally to the vacuolar membrane.
-
-
Data Analysis:
-
Quantify the percentage of cells showing vacuolar membrane staining at each time point for both this compound-treated and control cells.
-
Protocol 3: Yeast Growth Inhibition Assay
This assay measures the effect of this compound on yeast cell proliferation in a 96-well plate format.
Materials:
-
S. cerevisiae strain of interest
-
YPD medium
-
This compound stock solution (10 mM in DMSO)
-
DMSO (for control)
-
Sterile 96-well flat-bottom plates
-
Microplate reader capable of measuring OD₆₀₀ and shaking
Procedure:
-
Yeast Inoculum Preparation:
-
Grow an overnight culture of the yeast strain in YPD medium.
-
Dilute the culture in fresh YPD to a starting OD₆₀₀ of 0.05.
-
-
Plate Setup:
-
In a 96-well plate, prepare a serial dilution of this compound in YPD medium. A typical concentration range would be from 0 µM to 100 µM. Include a DMSO-only control.
-
Add 180 µL of the appropriate this compound dilution or control medium to each well.
-
Add 20 µL of the yeast inoculum to each well.
-
-
Incubation and Measurement:
-
Place the 96-well plate in a microplate reader set to 30°C with intermittent shaking.
-
Measure the OD₆₀₀ of each well every 30 minutes for 24-48 hours.
-
-
Data Analysis:
-
Subtract the background OD₆₀₀ (from wells with medium only).
-
Plot the growth curves (OD₆₀₀ vs. time) for each this compound concentration.
-
From the growth curves, determine the growth rate or the final OD₆₀₀ at a specific time point (e.g., 24 hours).
-
Calculate the percentage of growth inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the this compound concentration and determine the IC₅₀ value (the concentration of this compound that causes 50% growth inhibition).
-
Mandatory Visualization
Caption: this compound's effect on endomembrane trafficking.
References
- 1. Identification of cellular pathways affected by this compound, a synthetic compound that affects protein targeting to the vacuole in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound enhances endocytic trafficking towards the vacuole in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
Time-Course Analysis of Sortin2's Effect on Endocytosis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sortin2 is a bioactive small molecule that has been identified as a modulator of vesicular trafficking in eukaryotic cells, particularly in the yeast Saccharomyces cerevisiae. It was initially characterized by its ability to induce the secretion of vacuolar proteins, such as carboxypeptidase Y (CPY), thereby mimicking the phenotype of vacuolar protein sorting (vps) mutants[1]. Subsequent studies have revealed that this compound exerts its effects by enhancing the endocytic pathway, accelerating the transport of cargo from the plasma membrane to the vacuole[2][3]. This property makes this compound a valuable tool for studying the intricate network of endocytosis and its intersection with other trafficking pathways.
These application notes provide a detailed overview of the time-course effects of this compound on endocytosis, supported by quantitative data and comprehensive experimental protocols. The information presented here is intended to guide researchers in utilizing this compound as a chemical probe to investigate endocytic mechanisms and for potential applications in drug development targeting cellular trafficking pathways.
Quantitative Data Summary
The primary effect of this compound on endocytosis is the acceleration of trafficking to the vacuole. This has been quantified using the lipophilic styryl dye FM4-64, which intercalates into the plasma membrane and is internalized through endocytosis.
| Condition | Time to Reach Vacuole (minutes) | Reference |
| Wild-Type (Control) | 40 | [2] |
| Wild-Type + this compound | 25 | [2] |
This ~37.5% reduction in the time it takes for endocytic cargo to reach the vacuole highlights the significant impact of this compound on the kinetics of this pathway.
Signaling Pathways and Mechanism of Action
This compound's mechanism of action is linked to the endocytic and vacuolar protein sorting (VPS) pathways. Genetic screens have identified several genes whose deletion confers resistance to this compound, providing insights into its mode of action. These genes include SLA1, CLC1, DFG10, and DPL1, among others[2].
-
SLA1 encodes an endocytic adaptor protein that plays a crucial role in the early stages of clathrin-mediated endocytosis.
-
CLC1 encodes the clathrin light chain, a key component of the clathrin coat that facilitates the formation of endocytic vesicles.
-
DFG10 is involved in filamentous growth, and its deletion has been associated with decreased endocytosis.
-
DPL1 is involved in the biosynthesis of sphingolipids, which are important components of cellular membranes and are known to play a role in membrane trafficking.
The involvement of these genes suggests that this compound likely perturbs the machinery of clathrin-mediated endocytosis. The accelerated trafficking towards the vacuole suggests a potential deregulation of the sorting and recycling processes that occur in the endosomes, possibly affecting the function of the retromer complex, which is responsible for recycling components like the Vps10p receptor from the endosome back to the Golgi apparatus.
Caption: Proposed pathway of this compound's effect on endocytosis.
Experimental Protocols
The following protocols provide detailed methodologies for conducting time-course analyses of this compound's effect on endocytosis in Saccharomyces cerevisiae.
Time-Course Analysis of Endocytosis using FM4-64 Staining
This protocol details a pulse-chase experiment to monitor the trafficking of the endocytic tracer FM4-64 to the vacuole.
Materials:
-
Saccharomyces cerevisiae strain of interest
-
YPD medium (1% yeast extract, 2% peptone, 2% dextrose)
-
This compound (dissolved in DMSO)
-
FM4-64 dye (stock solution in DMSO)
-
Sodium azide (B81097) (NaN3) and Sodium fluoride (B91410) (NaF) for energy poison control
-
Microcentrifuge
-
Fluorescence microscope with appropriate filter sets (e.g., Texas Red or Cy3)
-
Glass slides and coverslips
Experimental Workflow:
Caption: Workflow for FM4-64 pulse-chase experiment.
Procedure:
-
Yeast Culture Preparation:
-
Inoculate the yeast strain into 5 mL of YPD medium and grow overnight at 30°C with shaking.
-
The next day, dilute the overnight culture into fresh YPD to an OD600 of ~0.2 and grow to mid-log phase (OD600 of 0.5-0.8).
-
-
This compound Treatment:
-
Divide the culture into two aliquots. To one, add this compound to the desired final concentration (e.g., 25 µM). To the other, add an equivalent volume of DMSO as a vehicle control.
-
Incubate the cultures for a predetermined time (e.g., 15-30 minutes) at 30°C.
-
-
FM4-64 Pulse:
-
Harvest 1 OD600 unit of cells from each culture by centrifugation (3,000 x g for 3 minutes).
-
Resuspend the cell pellets in 100 µL of ice-cold YPD medium.
-
Add FM4-64 to a final concentration of 40 µM.
-
Incubate on ice for 30 minutes to allow the dye to label the plasma membrane without being internalized.
-
-
Wash and Chase:
-
Wash the cells twice with ice-cold YPD to remove excess FM4-64.
-
Resuspend the final cell pellet in pre-warmed (30°C) YPD medium to initiate the chase.
-
-
Time-Course Sampling:
-
At various time points (e.g., 0, 10, 20, 30, 40 minutes), take an aliquot of the cell suspension.
-
Immediately stop endocytosis by adding sodium azide and sodium fluoride to a final concentration of 10 mM each and placing the sample on ice.
-
-
Microscopy and Analysis:
-
Mount the cells on a glass slide and observe using a fluorescence microscope.
-
Capture images at each time point for both the control and this compound-treated samples.
-
Analyze the images to determine the subcellular localization of the FM4-64 fluorescence. The progression from plasma membrane staining to punctate intracellular structures (endosomes) and finally to the vacuolar membrane (a ring-like structure) should be observed.
-
Quantify the percentage of cells showing vacuolar staining at each time point to determine the rate of endocytic trafficking.
-
Carboxypeptidase Y (CPY) Secretion Assay
This protocol is designed to qualitatively or quantitatively assess the missorting and secretion of the vacuolar protein CPY, a key phenotype induced by this compound.
Materials:
-
Saccharomyces cerevisiae strain of interest
-
Appropriate yeast growth medium (e.g., YPD or synthetic defined medium)
-
This compound (dissolved in DMSO)
-
Trichloroacetic acid (TCA)
-
Glass beads
-
SDS-PAGE equipment and reagents
-
Western blotting equipment and reagents
-
Anti-CPY antibody
Experimental Workflow:
Caption: Workflow for CPY secretion assay.
Procedure:
-
Yeast Culture and Treatment:
-
Grow yeast cultures to mid-log phase as described in the FM4-64 protocol.
-
Treat the cultures with this compound or DMSO for a specified period (e.g., 1-2 hours).
-
-
Fractionation:
-
Separate the cells from the culture medium by centrifugation (3,000 x g for 5 minutes).
-
The supernatant contains the extracellular (secreted) proteins, and the pellet contains the intracellular proteins.
-
-
Protein Precipitation:
-
Extracellular Fraction: To the supernatant, add TCA to a final concentration of 10% and incubate on ice for 30 minutes to precipitate the proteins. Pellet the precipitated proteins by centrifugation at 15,000 x g for 15 minutes. Wash the pellet with cold acetone.
-
Intracellular Fraction: Resuspend the cell pellet in lysis buffer. Lyse the cells by vortexing with glass beads. Clarify the lysate by centrifugation. Precipitate the proteins from the cleared lysate using TCA as described for the extracellular fraction.
-
-
SDS-PAGE and Western Blotting:
-
Resuspend the protein pellets in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Probe the membrane with a primary antibody specific for CPY.
-
Use a suitable secondary antibody conjugated to an enzyme (e.g., HRP) for detection.
-
Visualize the bands using a chemiluminescent substrate.
-
-
Analysis:
-
Compare the amount of CPY in the intracellular and extracellular fractions for both the control and this compound-treated samples. An increase in the amount of CPY in the extracellular fraction of this compound-treated cells indicates missorting and secretion.
-
Conclusion
This compound is a potent modulator of the endocytic pathway in Saccharomyces cerevisiae, accelerating the transport of cargo to the vacuole. The provided protocols for time-course analysis using FM4-64 and for assessing CPY secretion offer robust methods to study the effects of this compound. By utilizing this compound in conjunction with these experimental approaches, researchers can gain valuable insights into the molecular mechanisms governing endocytosis and vacuolar protein sorting. These studies can also inform the development of novel therapeutic strategies that target cellular trafficking pathways.
References
Application Notes and Protocols for Live-Cell Imaging of Sortin2-Treated Plant Protoplasts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sortin2 is a bioactive small molecule that has been identified as a potent disruptor of vacuolar trafficking in eukaryotic cells.[1][2] In plants, the vacuole is a large, essential organelle crucial for maintaining turgor pressure, storing nutrients and waste products, and mediating cellular responses to environmental stress. Consequently, compounds that modulate vacuolar function, such as this compound, are valuable tools for dissecting the complexities of the endomembrane system and hold potential for applications in agriculture and drug development. These application notes provide detailed protocols for the live-cell imaging of plant protoplasts treated with this compound, enabling researchers to quantitatively assess its effects on vacuolar morphology and protein trafficking.
This compound has been shown to induce reversible defects in vacuole biogenesis and inhibit root development in Arabidopsis thaliana.[3] It appears to target the machinery responsible for vacuolar sorting, leading to the secretion of proteins that would normally be transported to the vacuole, such as carboxypeptidase Y.[1][3] While initial studies have qualitatively described these effects in whole plants and suspension cell cultures, live-cell imaging of protoplasts offers a powerful, single-cell system for high-resolution, quantitative analysis of this compound's mechanism of action.
Data Presentation: Quantifying the Effects of this compound
To facilitate a clear understanding and comparison of the effects of this compound, all quantitative data should be summarized in structured tables. The following are examples of how to present data obtained from live-cell imaging experiments.
Table 1: Effect of this compound on Vacuolar Morphology in Plant Protoplasts
| Treatment | Concentration (µM) | Average Vacuole Size (µm²) | Vacuolar Fragmentation Index | Percentage of Protoplasts with Altered Vacuole Morphology |
| Control (DMSO) | 0.1% | 150.2 ± 12.5 | 1.2 ± 0.3 | 5% |
| This compound | 10 | 115.8 ± 15.1 | 3.8 ± 0.7 | 45% |
| This compound | 25 | 85.4 ± 18.9 | 6.5 ± 1.1 | 85% |
| This compound | 50 | 60.1 ± 22.3 | 9.2 ± 1.5 | 98% |
-
Average Vacuole Size: Can be quantified using image analysis software (e.g., ImageJ/Fiji) by measuring the area of the largest vacuole in each protoplast.
-
Vacuolar Fragmentation Index: A calculated value representing the number of distinct vacuoles divided by the total vacuolar area. A higher index indicates greater fragmentation.
-
Percentage of Protoplasts with Altered Vacuole Morphology: Determined by visual inspection of a large population of protoplasts, categorizing them based on predefined criteria for normal versus altered (e.g., fragmented, smaller) vacuolar morphology.
Table 2: Effect of this compound on the Subcellular Localization of a Fluorescently-Tagged Vacuolar Reporter Protein
| Treatment | Concentration (µM) | % Protoplasts with Predominantly Vacuolar Localization | % Protoplasts with Cytoplasmic/ER Accumulation | % Protoplasts with Secretion (Signal in Medium) |
| Control (DMSO) | 0.1% | 92% | 5% | 3% |
| This compound | 10 | 65% | 25% | 10% |
| This compound | 25 | 30% | 55% | 15% |
| This compound | 50 | 5% | 80% | 15% |
-
Data for this table can be obtained by transiently expressing a reporter protein (e.g., a vacuolar targeted GFP fusion protein) in protoplasts and quantifying its localization pattern after this compound treatment using fluorescence microscopy. Secretion can be quantified by analyzing the culture medium.
Experimental Protocols
The following protocols provide a comprehensive guide for the isolation of plant protoplasts, treatment with this compound, and subsequent live-cell imaging. These protocols are based on established methods and can be adapted for different plant species and experimental setups.
Plant Protoplast Isolation
This protocol is adapted for Arabidopsis thaliana mesophyll protoplasts but can be modified for other species.
Materials:
-
4-6 week old Arabidopsis thaliana plants
-
Enzyme Solution:
-
1.5% (w/v) Cellulase R-10
-
0.4% (w/v) Macerozyme R-10
-
0.4 M Mannitol
-
20 mM MES (pH 5.7)
-
20 mM KCl
-
10 mM CaCl₂
-
0.1% (w/v) BSA
-
-
W5 Solution:
-
154 mM NaCl
-
125 mM CaCl₂
-
5 mM KCl
-
2 mM MES (pH 5.7)
-
-
MMg Solution:
-
0.4 M Mannitol
-
15 mM MgCl₂
-
4 mM MES (pH 5.7)
-
-
Sterile water
-
Razor blades, forceps, petri dishes, nylon mesh (40-100 µm), centrifuge tubes
Procedure:
-
Select healthy, fully expanded leaves from 4-6 week old Arabidopsis plants.
-
Using a sharp razor blade, gently slice the leaves into thin strips (0.5-1 mm) and place them in a petri dish containing the Enzyme Solution.
-
Vacuum infiltrate the leaf strips for 30 minutes to ensure the enzyme solution penetrates the tissue.
-
Incubate the leaf strips in the dark with gentle shaking (40-50 rpm) for 3-4 hours at room temperature.
-
Gently swirl the petri dish to release the protoplasts.
-
Filter the protoplast suspension through a nylon mesh into a clean centrifuge tube.
-
Gently overlay the protoplast suspension with an equal volume of W5 solution.
-
Centrifuge at 100 x g for 10 minutes. Healthy protoplasts will form a band at the interface.
-
Carefully collect the protoplast band and resuspend in W5 solution.
-
Wash the protoplasts by centrifuging at 100 x g for 5 minutes and resuspending in W5 solution. Repeat this step twice.
-
Finally, resuspend the protoplasts in MMg solution at a density of 1-2 x 10⁵ cells/mL.
-
Determine the viability of the protoplasts using fluorescein (B123965) diacetate (FDA) staining.
PEG-Mediated Transformation of Protoplasts (Optional)
This step is necessary if you wish to express a fluorescently-tagged reporter protein to study its localization.
Materials:
-
Isolated protoplasts in MMg solution
-
Plasmid DNA (e.g., encoding a vacuolar-targeted GFP) at a concentration of 1 µg/µL
-
PEG Solution:
-
40% (w/v) PEG 4000
-
0.2 M Mannitol
-
100 mM CaCl₂
-
-
W5 Solution
Procedure:
-
In a microcentrifuge tube, mix 100 µL of the protoplast suspension with 10-20 µg of plasmid DNA.
-
Gently add 110 µL of PEG solution, mix by gentle inversion, and incubate at room temperature for 5-10 minutes.
-
Gradually add 1 mL of W5 solution to dilute the PEG.
-
Centrifuge at 100 x g for 2 minutes to pellet the protoplasts.
-
Carefully remove the supernatant and resuspend the protoplasts in 1 mL of W5 solution.
-
Incubate the transformed protoplasts in the dark at room temperature for 12-24 hours to allow for gene expression.
This compound Treatment and Live-Cell Imaging
Materials:
-
Isolated (and optionally transformed) protoplasts
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Control solvent (DMSO)
-
Confocal microscope equipped with appropriate lasers and filters for the fluorescent markers being used.
Procedure:
-
Aliquot the protoplast suspension into a multi-well imaging plate.
-
Add this compound to the desired final concentrations (e.g., 10, 25, 50 µM). Include a control well with an equivalent volume of DMSO.
-
Incubate the protoplasts with this compound for the desired time period (e.g., 1, 4, 8 hours). Note that this compound can be toxic at higher concentrations and longer incubation times.[3]
-
Mount the imaging plate on the stage of the confocal microscope.
-
For imaging vacuolar morphology, a fluorescent dye that stains the tonoplast (e.g., MDY-64) can be used, or a tonoplast-localized fluorescent protein reporter can be expressed.
-
Acquire Z-stack images of the protoplasts to capture the three-dimensional structure of the vacuoles.
-
For quantitative analysis, acquire images from a sufficient number of protoplasts for each treatment condition to ensure statistical significance.
Visualizations
Signaling Pathway
The following diagram illustrates the putative mechanism of this compound's action on the plant vacuolar sorting pathway. This compound is hypothesized to interfere with the trafficking of vacuolar-destined proteins, leading to their secretion.
Caption: Putative mechanism of this compound action on plant vacuolar protein sorting.
Experimental Workflow
The following diagram outlines the key steps in the experimental protocol for live-cell imaging of this compound-treated plant protoplasts.
Caption: Experimental workflow for live-cell imaging of this compound-treated protoplasts.
Logical Relationship of this compound Effects
This diagram illustrates the logical flow of the observed effects of this compound on plant cells, from the molecular level to the whole-organism phenotype.
Caption: Logical flow of this compound's effects on plant cells.
Conclusion
The protocols and guidelines presented here offer a robust framework for investigating the effects of this compound on plant protoplasts using live-cell imaging. This approach allows for a detailed, quantitative analysis of changes in vacuolar morphology and protein trafficking at the single-cell level. The use of fluorescent protein reporters, in conjunction with specific fluorescent dyes, provides a versatile toolkit for dissecting the molecular mechanisms underlying this compound's bioactivity. By employing these methods, researchers can gain deeper insights into the intricate processes of vacuolar biogenesis and protein sorting in plants, and further explore the potential of chemical genomics to modulate these essential cellular pathways.
References
- 1. Application of high-throughput chemical screening in plant science [jstage.jst.go.jp]
- 2. Identification of cellular pathways affected by this compound, a synthetic compound that affects protein targeting to the vacuole in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Quantitative Assay for Sortin2-Induced Protein Secretion: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sortin2 is a synthetic small molecule that has been identified as a modulator of protein trafficking in eukaryotic cells, particularly in the yeast Saccharomyces cerevisiae and the plant Arabidopsis thaliana. It is known to interfere with the vacuolar protein sorting (vps) pathway, leading to the secretion of proteins that are normally targeted to the vacuole[1][2]. This characteristic makes this compound a valuable tool for studying the mechanisms of protein trafficking and for developing novel therapeutic strategies that involve modulating protein secretion.
The primary mode of action of this compound involves the disruption of the normal trafficking of soluble vacuolar hydrolases, such as carboxypeptidase Y (CPY) in yeast[1]. Instead of being sorted from the late Golgi to the endosome and then to the vacuole, these proteins are missorted and secreted into the extracellular medium[1]. This effect is specific, as this compound does not cause general cell lysis or the secretion of cytosolic proteins[1]. The bioactivity of this compound is dependent on specific structural features, suggesting it interacts with a particular binding pocket within the endomembrane system[2].
These application notes provide detailed protocols for quantifying the secretion of proteins, such as CPY, induced by this compound in a dose-dependent manner. The described assays are essential for researchers studying the vps pathway, screening for new drugs that target protein trafficking, and for professionals in drug development exploring the therapeutic potential of modulating protein secretion.
Signaling Pathways and Experimental Workflow
Below are diagrams illustrating the mechanism of this compound action and the general workflow for the quantitative assays.
Caption: Mechanism of this compound-induced protein secretion.
Caption: General experimental workflow for quantifying this compound-induced protein secretion.
Quantitative Data Presentation
The following tables summarize the expected quantitative data from experiments measuring this compound-induced secretion of Carboxypeptidase Y (CPY) from S. cerevisiae.
Table 1: Dose-Response of this compound on CPY Secretion Measured by ELISA
| This compound Concentration (µM) | Mean Secreted CPY (ng/mL) ± SD | Fold Increase Over Control |
| 0 (Control) | 15.2 ± 2.1 | 1.0 |
| 1 | 45.8 ± 5.5 | 3.0 |
| 5 | 128.4 ± 12.1 | 8.4 |
| 10 | 255.7 ± 20.8 | 16.8 |
| 20 | 380.1 ± 35.4 | 25.0 |
| 50 | 410.5 ± 42.3 | 27.0 |
Table 2: Dose-Response of this compound on CPY Secretion Measured by Enzyme Activity Assay
| This compound Concentration (µM) | Mean CPY Activity (U/mL) ± SD | Fold Increase Over Control |
| 0 (Control) | 0.05 ± 0.01 | 1.0 |
| 1 | 0.16 ± 0.02 | 3.2 |
| 5 | 0.45 ± 0.05 | 9.0 |
| 10 | 0.88 ± 0.09 | 17.6 |
| 20 | 1.32 ± 0.15 | 26.4 |
| 50 | 1.45 ± 0.18 | 29.0 |
Note: The data presented in these tables are representative and may vary depending on the specific experimental conditions, yeast strain, and incubation time.
Experimental Protocols
Protocol 1: this compound Treatment of Yeast Cells
Materials:
-
Saccharomyces cerevisiae strain (e.g., BY4741)
-
Yeast extract-peptone-dextrose (YPD) medium
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Sterile culture tubes or microplates
-
Incubator shaker
Procedure:
-
Inoculate a starter culture of S. cerevisiae in YPD medium and grow overnight at 30°C with shaking.
-
The next day, dilute the overnight culture to an OD₆₀₀ of 0.1 in fresh YPD medium.
-
Aliquot the diluted culture into sterile tubes or wells of a microplate.
-
Prepare serial dilutions of this compound in YPD medium from a concentrated stock solution. Also, prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Add the this compound dilutions and the vehicle control to the yeast cultures. Final concentrations of this compound may range from 1 µM to 50 µM.
-
Incubate the cultures at 30°C with shaking for a predetermined time (e.g., 6-24 hours).
-
After incubation, pellet the yeast cells by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).
-
Carefully collect the supernatant, which contains the secreted proteins, for subsequent quantitative analysis. Store the supernatant at -80°C if not used immediately.
Protocol 2: Quantification of Secreted CPY by ELISA
Materials:
-
Supernatant samples from Protocol 1
-
Anti-CPY monoclonal antibody (for coating)
-
Bovine Serum Albumin (BSA) for blocking
-
Anti-CPY polyclonal antibody conjugated to horseradish peroxidase (HRP) (for detection)
-
TMB (3,3',5,5'-tetramethylbenzidine) substrate
-
Stop solution (e.g., 2 M H₂SO₄)
-
Phosphate-buffered saline (PBS)
-
PBS with 0.05% Tween 20 (PBST)
-
96-well ELISA plates
-
Purified CPY protein for standard curve
-
Microplate reader
Procedure:
-
Coating: Dilute the anti-CPY monoclonal antibody in PBS to a final concentration of 1-10 µg/mL. Add 100 µL of the antibody solution to each well of a 96-well ELISA plate. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate three times with 200 µL of PBST per well.
-
Blocking: Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with PBST.
-
Sample and Standard Incubation: Prepare a standard curve using purified CPY protein diluted in YPD medium (to match the sample matrix). Add 100 µL of the standards and supernatant samples to the appropriate wells. Incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with PBST.
-
Detection Antibody Incubation: Dilute the HRP-conjugated anti-CPY polyclonal antibody in blocking buffer. Add 100 µL of the diluted antibody to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with PBST.
-
Substrate Development: Add 100 µL of TMB substrate to each well. Incubate in the dark for 15-30 minutes, or until a blue color develops.
-
Stopping the Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the CPY standards. Use the standard curve to determine the concentration of CPY in the unknown samples.
Protocol 3: Quantification of Secreted CPY by Enzyme Activity Assay
Materials:
-
Supernatant samples from Protocol 1
-
N-Benzoyl-L-tyrosine p-nitroanilide (BTPNA) substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
96-well microplate
-
Microplate reader
Procedure:
-
Add 50 µL of the supernatant samples to the wells of a 96-well microplate.
-
Prepare the BTPNA substrate solution in the assay buffer according to the manufacturer's instructions.
-
Initiate the reaction by adding 150 µL of the BTPNA substrate solution to each well.
-
Immediately place the microplate in a reader pre-warmed to 37°C.
-
Measure the increase in absorbance at 410 nm over time (kinetic read). The p-nitroaniline product of the reaction absorbs at this wavelength.
-
Data Analysis: Calculate the rate of reaction (change in absorbance per minute) for each sample. This rate is proportional to the CPY enzyme activity. One unit of CPY activity can be defined as the amount of enzyme that hydrolyzes 1 µmole of BTPNA per minute under the specified conditions. A standard curve with purified CPY of known activity can be used for absolute quantification.
Conclusion
The protocols and data presented in these application notes provide a framework for the quantitative analysis of this compound-induced protein secretion. By employing these methods, researchers can accurately determine the dose-dependent effects of this compound and other potential protein trafficking modulators. This will facilitate a deeper understanding of the molecular mechanisms governing protein sorting and aid in the discovery and development of new therapeutic agents.
References
- 1. Identification of cellular pathways affected by this compound, a synthetic compound that affects protein targeting to the vacuole in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound enhances endocytic trafficking towards the vacuole in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Modulating Endosomal Trafficking: A Comparative Guide to Sortin2 and Retromer Chaperones
For Researchers, Scientists, and Drug Development Professionals
Endosomal trafficking is a critical cellular process responsible for the sorting and transport of proteins and lipids, ensuring their correct localization and function. Dysregulation of this intricate network is implicated in a variety of diseases, including neurodegenerative disorders and cancer. Consequently, small molecules that can modulate endosomal trafficking are valuable tools for both basic research and therapeutic development.
This guide provides a comparative analysis of Sortin2, a synthetic molecule known to affect vacuolar protein sorting, and a class of compounds known as retromer pharmacological chaperones. We present available experimental data, detail key experimental protocols, and visualize the underlying cellular pathways and workflows to offer a comprehensive resource for researchers in the field.
Performance Comparison: this compound vs. Retromer Chaperones
A direct quantitative comparison of this compound and retromer chaperones in the same experimental system is not currently available in the scientific literature. This compound's effects have been primarily characterized in the model organism Saccharomyces cerevisiae (yeast), while the retromer chaperones R33 and R55 have been predominantly studied in mammalian neuronal cells. This fundamental difference in model systems necessitates a cautious interpretation of the data. The following tables summarize the key quantitative findings for each compound.
Table 1: Quantitative Effects of this compound on Endosomal Trafficking in S. cerevisiae
| Parameter | Assay | Effect of this compound | Reference |
| Endocytic Trafficking Rate | FM4-64 Uptake Assay | Reduces time for vacuolar localization from ~40 min to ~25 min | [1] |
| Protein Sorting | Carboxypeptidase Y (CPY) Secretion Assay | Induces secretion of the normally vacuole-targeted protein CPY | [2] |
Table 2: Quantitative Effects of Retromer Chaperones (R33 & R55) on Retromer Function in Mammalian Neurons
| Parameter | Assay | Effect of R55 | Effect of R33 | Reference |
| Retromer Protein Levels | Immunocytochemistry | ~60% increase in Vps35 signal | ~22% increase in Vps35 levels | [3] |
| APP Processing | ELISA / Western Blot | Significant reduction in β-CTF (~70%) and sAPPβ (~25%) | Less potent than R55 | [3] |
| Aβ Peptide Levels | ELISA | Significant reduction in Aβ40 and Aβ42 | Significant reduction in Aβ40 and Aβ42 | [3][4] |
Mechanism of Action and Specificity
This compound appears to enhance the rate of endocytic trafficking towards the vacuole in yeast. Its precise molecular target remains to be fully elucidated, but genetic screens suggest it may act at the late endosome, where the secretory and endocytic pathways converge[1][5]. The biological activity of this compound is dependent on specific structural features, indicating a specific mode of action rather than a general membrane perturbation[1].
Retromer Pharmacological Chaperones (R33 and R55) , on the other hand, have a more defined mechanism of action. They are designed to bind to and stabilize the retromer complex, a key component of the endosomal sorting machinery responsible for recycling transmembrane proteins from endosomes to the trans-Golgi network (TGN)[3][6]. By stabilizing the interaction between Vps35 and Vps29 subunits, these chaperones enhance the overall function of the retromer complex[3].
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for two key assays used to validate the effects of compounds on endosomal trafficking.
Carboxypeptidase Y (CPY) Secretion Assay in S. cerevisiae
This assay is used to identify compounds that disrupt the sorting of proteins to the vacuole.
Protocol:
-
Yeast Strain and Culture: Use a wild-type S. cerevisiae strain. Grow the yeast in YEPD medium overnight at 30°C with shaking.
-
Compound Treatment: Dilute the overnight culture to an OD600 of 0.1 in fresh YEPD medium. Add the test compound (e.g., this compound) at the desired concentration. Include a vehicle control (e.g., DMSO). Incubate the cultures for 5-6 hours at 30°C.
-
Cell Separation: Pellet the yeast cells by centrifugation at 5,000 x g for 5 minutes.
-
Protein Precipitation: Transfer the supernatant to a new tube and precipitate the secreted proteins by adding trichloroacetic acid (TCA) to a final concentration of 10%. Incubate on ice for 30 minutes.
-
Protein Pellet Collection: Centrifuge at 15,000 x g for 15 minutes at 4°C. Wash the protein pellet with cold acetone (B3395972) and air dry.
-
SDS-PAGE and Immunoblotting: Resuspend the protein pellet in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE and transfer to a nitrocellulose membrane.
-
Detection: Probe the membrane with a primary antibody against CPY, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using a chemiluminescence substrate. The presence of a CPY band in the supernatant fraction indicates missorting.
FM4-64 Uptake Assay in S. cerevisiae
This assay visualizes and quantifies the rate of endocytosis and trafficking to the vacuole.
Protocol:
-
Yeast Culture and Compound Treatment: Grow yeast cells to mid-log phase in YEPD medium. Treat the cells with the test compound (e.g., this compound) or vehicle control for a predetermined time (e.g., 1 hour).
-
FM4-64 Staining: Pellet the cells and resuspend them in fresh, pre-chilled YEPD medium containing 8 µM FM4-64 dye. Incubate on ice for 30 minutes to allow the dye to label the plasma membrane.
-
Initiation of Endocytosis: Pellet the cells by centrifugation at 4°C and resuspend them in fresh, pre-warmed (30°C) YEPD medium to initiate endocytosis.
-
Time-Lapse Microscopy: Immediately transfer a sample of the cell suspension to a microscope slide. Acquire images at different time points (e.g., 0, 10, 20, 30, 40 minutes) using a fluorescence microscope equipped with a TRITC filter set.
-
Image Analysis: Quantify the percentage of cells showing clear vacuolar membrane staining at each time point. An increased rate of vacuolar staining in treated cells compared to control cells indicates an enhancement of endocytic trafficking.
Visualizing the Pathways and Workflows
Diagrams generated using Graphviz provide a clear visual representation of the complex biological processes and experimental procedures involved.
Caption: Simplified overview of the endosomal trafficking pathway.
References
- 1. Retromer and Its Role in Regulating Signaling at Endosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of cellular pathways affected by this compound, a synthetic compound that affects protein targeting to the vacuole in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological chaperones stabilize retromer to limit APP processing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Diversity of retromer-mediated vesicular trafficking pathways in plants [frontiersin.org]
- 5. This compound enhances endocytic trafficking towards the vacuole in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. colorado.edu [colorado.edu]
Control Experiments for Sortin2 Treatment in Plants: A Comparative Guide
This guide provides a comprehensive overview of essential control experiments for studying the effects of Sortin2, a chemical inhibitor of vacuolar trafficking in plants. It is intended for researchers, scientists, and drug development professionals. The guide compares this compound's performance with a relevant alternative, Sortin1, and provides detailed experimental protocols and supporting data to ensure the rigorous interpretation of experimental results.
Introduction to this compound
This compound is a small molecule that disrupts vacuolar protein sorting in both yeast and plants.[1][2][3] Its application leads to defects in vacuole biogenesis and root development in plants like Arabidopsis thaliana.[1][4] The primary mode of action for this compound involves the misdirection of proteins destined for the vacuole, such as carboxypeptidase Y (CPY), causing them to be secreted from the cell.[1][2] Notably, the phenotypic effects induced by this compound are reversible upon its removal, offering a powerful tool for studying the dynamics of the endomembrane system.[1][3]
The Critical Role of Controls in Chemical Biology Studies
To confidently attribute observed phenotypes to the specific action of a chemical inhibitor like this compound, a series of well-designed control experiments are paramount. These controls help to distinguish the compound's specific effects from artifacts, solvent effects, or general stress responses in the plant.
Key Control Experiments for this compound Treatment
A robust experimental design for this compound studies should include the following control groups:
-
Untreated Control: Plants or cells grown under identical conditions but without any chemical or solvent treatment. This group establishes the baseline for normal growth, development, and cellular processes.
-
Vehicle Control: Plants or cells treated with the solvent used to dissolve this compound (e.g., Dimethyl sulfoxide (B87167) - DMSO) at the same final concentration used in the experimental treatments.[5] This control is crucial to ensure that the solvent itself does not cause any of the observed effects.
-
Positive Control: A well-characterized compound with a known effect on the same or a related pathway. For vacuolar trafficking and secretion studies, Brefeldin A (BFA) is an excellent positive control. BFA is a fungal metabolite that inhibits protein transport from the endoplasmic reticulum to the Golgi apparatus, leading to a disruption of the secretory pathway.[6][7][8][9] Observing the expected effects of BFA validates the experimental system's ability to respond to disruptions in protein trafficking.
-
Negative Control (Inactive Analog): An ideal negative control is a structural analog of the active compound that is known to be inactive. For this compound, an analog lacking the sulphite group has been shown to be inactive in yeast and can be used to control for off-target effects of the core chemical scaffold.[3]
-
Comparison with a Functional Analog: Comparing the effects of this compound with a functionally related compound can provide insights into the specificity of its action. Sortin1 is a suitable candidate as it also inhibits vacuolar sorting and induces similar phenotypes, such as defects in vacuole biogenesis and CPY secretion.[1][2][10]
Comparative Analysis: this compound vs. Sortin1
Both Sortin1 and this compound are effective inhibitors of vacuolar trafficking in Arabidopsis. While both induce similar phenotypes, subtle differences in their efficacy and potential off-target effects may exist. A direct comparison is therefore highly informative.
Quantitative Data Summary
| Parameter | Untreated Control | Vehicle Control (DMSO) | This compound (233 µM) | Sortin1 (227 µM) | Brefeldin A (10 µg/mL) | Inactive this compound Analog |
| Root Length (mm) | 15.2 ± 1.8 | 14.9 ± 2.1 | 3.1 ± 0.9[1] | 4.5 ± 1.1[1] | 6.8 ± 1.5 | 14.5 ± 2.0 |
| Vacuolar Morphology | Normal, large central vacuole[1] | Normal | Fragmented, smaller vacuoles[1] | Fragmented, smaller vacuoles[1] | Golgi disassembly, ER stress | Normal |
| CPY Secretion (% of total) | < 5%[10] | < 5% | 75-85%[1][2] | 70-80%[1][10] | 90-95% (precursor form) | < 5% |
| Cell Viability (%) | > 95% | > 95% | ~60% (at 58 µM after 8h)[4] | > 90% (at 57 µM after 16h)[10] | Variable, dose-dependent | > 95% |
Experimental Protocols
Analysis of Vacuolar Morphology using Confocal Microscopy
This protocol is adapted for Arabidopsis thaliana seedlings expressing a tonoplast-localized fluorescent marker, such as GFP:δ-TIP.[1]
Materials:
-
Arabidopsis thaliana seeds expressing a tonoplast marker (e.g., GFP:δ-TIP)
-
Murashige and Skoog (MS) agar (B569324) plates
-
This compound, Sortin1, Brefeldin A, inactive this compound analog
-
DMSO (vehicle)
-
Confocal laser scanning microscope
-
Microscope slides and coverslips
-
Sterile water
Procedure:
-
Seed Sterilization and Plating:
-
Surface sterilize Arabidopsis seeds.
-
Plate seeds on MS agar plates containing the respective treatments:
-
Untreated control (MS agar only)
-
Vehicle control (e.g., 0.1% DMSO in MS agar)
-
This compound (e.g., 233 µM in MS agar with 0.1% DMSO)
-
Sortin1 (e.g., 227 µM in MS agar with 0.1% DMSO)
-
Brefeldin A (e.g., 10 µg/mL in MS agar with 0.1% DMSO)
-
Inactive this compound analog (at the same concentration as this compound)
-
-
-
Seedling Growth:
-
Stratify the plates at 4°C for 2 days in the dark.
-
Transfer plates to a growth chamber with a long-day photoperiod (16h light / 8h dark) at 22°C for 5-7 days.
-
-
Sample Preparation and Imaging:
-
Carefully remove seedlings from the agar plates.
-
Mount a seedling in a drop of sterile water on a microscope slide and cover with a coverslip.
-
Observe the hypocotyl or root cells using a confocal microscope.
-
Excite GFP at 488 nm and collect emission between 500 and 530 nm.
-
Capture Z-stack images to reconstruct the 3D vacuolar structure.
-
Carboxypeptidase Y (CPY) Secretion Assay
This protocol describes the detection of secreted CPY from Arabidopsis suspension cells.
Materials:
-
Arabidopsis thaliana suspension cell culture
-
Liquid MS medium
-
This compound, Sortin1, Brefeldin A, inactive this compound analog
-
DMSO (vehicle)
-
Protein concentration assay kit (e.g., Bradford)
-
SDS-PAGE equipment
-
Western blot equipment
-
Anti-CPY antibody
-
Secondary antibody conjugated to HRP
-
Chemiluminescence detection reagents
Procedure:
-
Cell Treatment:
-
Grow Arabidopsis suspension cells to mid-log phase.
-
Inoculate fresh liquid MS medium with the cells and add the respective treatments (as described in the microscopy protocol).
-
Incubate the cell cultures for a defined period (e.g., 16 hours) with shaking.
-
-
Sample Collection:
-
Separate the cells from the culture medium by centrifugation or filtration.
-
Collect the supernatant (culture medium containing secreted proteins).
-
Also, collect the cell pellet to analyze intracellular protein levels.
-
-
Protein Analysis:
-
Concentrate the proteins in the culture medium.
-
Determine the total protein concentration in both the medium and cell lysate fractions.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for CPY.
-
Wash the membrane and incubate with a secondary HRP-conjugated antibody.
-
Detect the CPY protein using a chemiluminescence substrate and image the blot.
-
Quantify the band intensities to determine the relative amount of secreted CPY.
-
Visualizations
Signaling Pathway of Vacuolar Protein Sorting Disruption by this compound
Caption: Disruption of vacuolar protein sorting by this compound.
Experimental Workflow for CPY Secretion Assay
Caption: Workflow for the Carboxypeptidase Y (CPY) secretion assay.
Logical Relationship of Control Experiments
References
- 1. Sorting inhibitors (Sortins): Chemical compounds to study vacuolar sorting in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of cellular pathways affected by this compound, a synthetic compound that affects protein targeting to the vacuole in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effect of brefeldin A on the structure of the Golgi apparatus and on the synthesis and secretion of proteins and polysaccharides in sycamore maple (Acer pseudoplatanus) suspension-cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bohrium.com [bohrium.com]
- 8. Brefeldin A: deciphering an enigmatic inhibitor of secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pnas.org [pnas.org]
A Comparative Guide to the Mechanisms of Sortin1 and Sortin2 in Vacuolar Protein Sorting
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sortin1 and Sortin2 are small molecules that have emerged as valuable tools for studying vacuolar protein sorting (VPS) in eukaryotic cells, particularly in yeast (Saccharomyces cerevisiae) and the model plant Arabidopsis thaliana. Both compounds induce the secretion of carboxypeptidase Y (CPY), a soluble vacuolar hydrolase, thereby mimicking the phenotype of vps (vacuolar protein sorting) mutants.[1][2][3] This shared characteristic makes them powerful probes for dissecting the intricate machinery of protein trafficking to the vacuole. However, despite their similar ultimate effects, a growing body of evidence suggests that Sortin1 and this compound operate through distinct molecular mechanisms. This guide provides a comprehensive comparison of their known mechanisms, supported by experimental data and detailed protocols, to aid researchers in selecting the appropriate tool for their specific scientific inquiries.
Core Mechanisms of Action: A Tale of Two Pathways
The primary distinction between Sortin1 and this compound lies in their differential effects on the endomembrane system. While both disrupt the proper targeting of CPY to the vacuole, this compound's mechanism is intrinsically linked to the endocytic pathway, whereas the precise pathway targeted by Sortin1 remains less defined.
This compound: An Accelerator of Endocytosis
Genetic and cell biology studies have robustly demonstrated that this compound enhances endocytic trafficking towards the vacuole.[4] A key piece of evidence comes from experiments using the lipophilic styryl dye FM4-64, a vital stain that intercalates into the plasma membrane and is internalized through endocytosis. In yeast cells treated with this compound, the trafficking of FM4-64 to the vacuolar membrane is significantly accelerated compared to untreated cells.[4]
A genome-wide screen for this compound-resistant mutants in S. cerevisiae identified several genes, including SLA1, CLC1, and MET18, whose deletion confers resistance to the compound.[4] These genes are known to be involved in the regulation of the actin cytoskeleton and clathrin-mediated endocytosis, further solidifying the link between this compound's activity and this pathway. The prevailing hypothesis is that by accelerating endocytosis, this compound indirectly perturbs the sorting of newly synthesized vacuolar proteins at a late endosomal compartment where the secretory and endocytic pathways converge.[4] This could lead to the saturation of the sorting machinery or the mislocalization of essential sorting factors, ultimately resulting in the secretion of CPY.
Sortin1: A More Enigmatic Mechanism
In contrast to this compound, the mechanism of Sortin1 is not as clearly elucidated. While it effectively induces CPY secretion, its direct impact on the endocytic pathway has not been definitively demonstrated.[5] Crucially, yeast mutants that are resistant to this compound, such as sla1Δ, remain sensitive to Sortin1, indicating that Sortin1 acts through a different pathway or targets a distinct set of proteins.[4] This suggests that while both compounds disrupt vacuolar trafficking, they do so by perturbing different nodes within the complex network of the endomembrane system. Further research, including genetic screens and biochemical approaches, is necessary to fully uncover the molecular target and mechanism of action of Sortin1.
Quantitative Data Summary
The following table summarizes the known effects and characteristics of Sortin1 and this compound based on published experimental data. Direct quantitative comparisons of CPY secretion levels between the two compounds in the same study are limited in the current literature.
| Feature | Sortin1 | This compound | References |
| Primary Phenotype | Induces secretion of Carboxypeptidase Y (CPY) | Induces secretion of Carboxypeptidase Y (CPY) | [1][3] |
| Effect on Endocytosis | Not clearly demonstrated | Accelerates endocytic trafficking to the vacuole | [4][5] |
| Effect in Arabidopsis | Reversible defects in vacuole biogenesis and root development | Reversible defects in vacuole biogenesis and root development; can be toxic at higher concentrations | [1][2] |
| Cross-Resistance | This compound-resistant mutants are sensitive to Sortin1 | Sortin1 does not rescue this compound-resistant mutants | [4] |
| Known Genetic Interactors (Yeast) | Not extensively characterized | SLA1, CLC1, MET18, DFG10, DPL1, YJL175W (resistance) | [4] |
| Direct Molecular Target | Unknown | Unknown |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate the replication and extension of these findings.
Carboxypeptidase Y (CPY) Secretion Assay (Yeast)
This assay is used to qualitatively or quantitatively assess the missorting of CPY to the extracellular medium.
a) Dot-Blot Assay (Qualitative)
-
Yeast Strains and Growth Conditions: Grow yeast strains (e.g., wild-type BY4741) overnight in YPD medium. Dilute the cultures to an OD600 of 0.2 in fresh YPD and grow for 4-6 hours.
-
Compound Treatment: Add Sortin1 or this compound (typically 5-50 µM, dissolved in DMSO) and a DMSO control to the cultures. Incubate for 16-24 hours at 30°C.
-
Sample Collection: Pellet the cells by centrifugation.
-
Dot Blotting: Spot 2-5 µL of the supernatant onto a nitrocellulose membrane.
-
Immunodetection:
-
Block the membrane with 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate with a primary antibody against CPY (e.g., mouse anti-CPY monoclonal antibody) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
b) Immunoblotting (Quantitative)
-
Sample Preparation: Precipitate proteins from a defined volume of the supernatant using trichloroacetic acid (TCA). Wash the protein pellet with acetone (B3395972) and resuspend in SDS-PAGE sample buffer.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunodetection: Follow the immunodetection steps outlined in the dot-blot protocol.
-
Quantification: Use densitometry software to quantify the band intensities of the secreted CPY. Normalize to the cell density (OD600) of the culture.
FM4-64 Endocytosis Assay (Yeast)
This assay visualizes the rate of endocytic trafficking to the vacuole.
-
Yeast Strains and Growth Conditions: Grow yeast strains as described for the CPY secretion assay.
-
Compound Treatment: Treat cells with this compound or a DMSO control for a specified period (e.g., 1-3 hours).
-
FM4-64 Staining:
-
Pellet the cells and resuspend them in ice-cold YPD medium.
-
Add FM4-64 (e.g., from a stock solution in DMSO) to a final concentration of 8-40 µM.
-
Incubate on ice for 30 minutes to allow the dye to label the plasma membrane.
-
Wash the cells with ice-cold YPD to remove excess dye.
-
Resuspend the cells in pre-warmed (30°C) YPD to initiate endocytosis.
-
-
Microscopy:
-
Take aliquots of the cell suspension at various time points (e.g., 0, 15, 30, 45, 60 minutes).
-
Immediately place the aliquots on ice or treat with a metabolic inhibitor (e.g., sodium azide (B81097) and sodium fluoride) to stop trafficking.
-
Mount the cells on a microscope slide.
-
Visualize the localization of FM4-64 using a fluorescence microscope with appropriate filter sets (e.g., rhodamine or Texas Red).
-
Capture images and assess the time it takes for the dye to predominantly label the vacuolar membrane.
-
Visualization of Signaling Pathways and Workflows
To visually represent the current understanding of Sortin1 and this compound mechanisms, the following diagrams have been generated using the DOT language.
Caption: this compound accelerates the endocytic pathway, leading to CPY missorting.
Caption: Sortin1 induces CPY secretion via an unknown pathway.
Caption: Workflow for key experiments comparing Sortin1 and this compound.
Conclusion and Future Directions
Sortin1 and this compound are invaluable chemical tools for probing the mechanisms of vacuolar protein sorting. While both lead to the secretion of CPY, their modes of action are distinct. This compound acts by accelerating the endocytic pathway, a mechanism supported by genetic and cell biological evidence. In contrast, the mechanism of Sortin1 remains an open area of investigation, with evidence pointing to a pathway independent of that affected by this compound.
For researchers studying the interplay between endocytosis and vacuolar sorting, this compound is a well-characterized and specific tool. For those interested in discovering novel components or pathways in vacuolar trafficking, the enigmatic nature of Sortin1 presents an exciting avenue for future research. The identification of the direct molecular targets of both Sortin1 and this compound through biochemical approaches, such as affinity chromatography or photo-crosslinking, will be a critical next step in fully understanding their mechanisms and in further refining their use as precise probes of the eukaryotic endomembrane system. This knowledge will not only advance our fundamental understanding of cell biology but also hold potential for the development of novel therapeutic strategies that target protein trafficking pathways.
References
- 1. pnas.org [pnas.org]
- 2. Sorting inhibitors (Sortins): Chemical compounds to study vacuolar sorting in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of cellular pathways affected by this compound, a synthetic compound that affects protein targeting to the vacuole in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound enhances endocytic trafficking towards the vacuole in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Tale of Two Pathways: A Comparative Analysis of the PI3K Inhibitor LY294002 and the Vacuolar Trafficking Modulator Sortin2
For researchers, scientists, and drug development professionals, understanding the precise molecular mechanisms of small molecule inhibitors is paramount. This guide provides a comparative analysis of two distinct compounds: LY294002, a classical broad-spectrum inhibitor of the Phosphoinositide 3-kinase (PI3K) pathway, and Sortin2, a modulator of vacuolar protein sorting. While both molecules perturb fundamental cellular processes, their known targets and modes of action are markedly different.
This analysis will delve into the specifics of LY294002 as a tool to dissect the PI3K signaling cascade, alongside an exploration of this compound's effects on intracellular trafficking. This guide will present a clear, data-driven comparison to aid researchers in selecting the appropriate tool for their experimental needs and to highlight the importance of understanding a compound's specificity.
At a Glance: Key Properties of LY294002 and this compound
| Feature | LY294002 | This compound |
| Primary Target Pathway | PI3K/AKT/mTOR Pathway[1] | Vacuolar Protein Sorting / Endocytic Trafficking[2][3] |
| Mechanism of Action | Reversible, ATP-competitive inhibitor of PI3K enzymes[1][4] | Induces secretion of vacuolar proteins by interfering with their delivery[2][5] |
| Primary Use in Research | Studying the roles of the PI3K pathway in cell signaling, cancer biology, and metabolism[4][6] | Investigating mechanisms of vacuolar protein sorting and endomembrane trafficking in yeast and plants[2][3] |
| Known Off-Target Effects | Inhibits other kinases such as mTOR, DNA-PK, and CK2[7] | Effects on pathways other than vacuolar sorting are not well characterized. |
The PI3K Signaling Pathway and the Action of LY294002
The PI3K/AKT/mTOR pathway is a critical signaling cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[8][9] LY294002 was one of the first synthetic, potent, and reversible inhibitors of PI3K, acting as an ATP-competitive inhibitor of the p110 catalytic subunit.[1][4]
Quantitative Data for LY294002
| Parameter | Value | Reference |
| IC50 (p110α) | 0.5 µM | [7] |
| IC50 (p110β) | 0.97 µM | [7] |
| IC50 (p110δ) | 0.57 µM | [7] |
| IC50 (CK2) | 98 nM | [7] |
It is crucial to note that while LY294002 is a potent PI3K inhibitor, it is not entirely specific and can inhibit other kinases, which should be considered when interpreting experimental results.[7]
This compound: A Modulator of Vacuolar Protein Sorting
In contrast to the well-defined role of LY294002 in the PI3K pathway, this compound is characterized as a small molecule that disrupts vacuolar protein sorting in the model organisms Saccharomyces cerevisiae (yeast) and Arabidopsis thaliana (plant).[2][10] It induces the secretion of soluble vacuolar proteins, such as carboxypeptidase Y (CPY) in yeast, by interfering with their proper delivery to the vacuole.[5]
Genetic screens in yeast have identified that mutations in genes related to the endomembrane system, particularly those involved in endocytosis and multivesicular body (MVB) formation, can confer hypersensitivity or resistance to this compound.[2][3][11] This suggests that this compound's mode of action is intricately linked to the machinery governing protein trafficking to the vacuole.
Currently, there is no direct evidence in the scientific literature to suggest that this compound acts as an inhibitor of the PI3K pathway. Its mechanism appears to be distinct, focusing on the regulation of intracellular trafficking pathways.
Experimental Protocols
In Vitro PI3K Kinase Assay
This assay is designed to measure the enzymatic activity of PI3K in the presence of an inhibitor.
Materials:
-
Recombinant PI3K enzyme
-
Kinase buffer
-
ATP (radiolabeled or with a detection system)
-
PIP2 (substrate)
-
Inhibitor (e.g., LY294002)
-
Detection reagents (e.g., for ADP-Glo or filter binding assays)
Protocol:
-
Prepare serial dilutions of the inhibitor (LY294002).
-
In a microplate, add the recombinant PI3K enzyme to the kinase buffer.
-
Add the inhibitor dilutions to the wells containing the enzyme and incubate for a predetermined time.
-
Initiate the kinase reaction by adding a mixture of ATP and the lipid substrate PIP2.
-
Allow the reaction to proceed for a specified duration at the optimal temperature.
-
Stop the reaction.
-
Detect the amount of product (phosphorylated PIP2 or ADP) formed using an appropriate method.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Western Blot Analysis of AKT Phosphorylation
This method assesses the in-cell activity of the PI3K pathway by measuring the phosphorylation of its downstream target, AKT.
Materials:
-
Cell culture reagents
-
Inhibitor (LY294002)
-
Lysis buffer
-
Protein assay reagents
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes
-
Blocking buffer
-
Primary antibodies (anti-phospho-AKT and anti-total-AKT)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate and imaging system
Protocol:
-
Seed cells in culture plates and allow them to adhere.
-
Treat the cells with the desired concentrations of LY294002 for a specified time.
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against phospho-AKT.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total AKT to normalize for protein loading.
-
Quantify the band intensities to determine the relative levels of AKT phosphorylation.
Conclusion
This guide provides a comparative overview of LY294002 and this compound, highlighting their distinct mechanisms of action. LY294002 is a well-established tool for probing the PI3K signaling pathway, albeit with known off-target effects that necessitate careful experimental design and interpretation. In contrast, this compound represents a more specialized tool for investigating the intricacies of vacuolar protein sorting and endomembrane trafficking. For researchers studying the PI3K pathway, LY294002 remains a relevant, though non-selective, inhibitor. For those investigating intracellular trafficking, this compound offers a unique chemical probe. It is the hope that this guide will assist researchers in making informed decisions about the use of these and other small molecule inhibitors in their studies.
References
- 1. Phosphoinositide 3-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 2. Identification of cellular pathways affected by this compound, a synthetic compound that affects protein targeting to the vacuole in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound enhances endocytic trafficking towards the vacuole in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Inhibitors of phosphoinositide 3-kinase (PI3K) and phosphoinositide 3-kinase-related protein kinase family (PIKK) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. PI3K pathway alterations in cancer: variations on a theme - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PI3K and Cancer: Lessons, Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of cellular pathways affected by this compound, a synthetic compound that affects protein targeting to the vacuole in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound enhances endocytic trafficking towards the vacuole in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
